molecular formula C27H21N3O2S2 B4794107 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide

Cat. No.: B4794107
M. Wt: 483.6 g/mol
InChI Key: RIIVUTPEWCDRBB-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. Benzothiazoles are commonly synthesized by treating 2-mercaptoaniline with acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which are used under relatively mild conditions with dimethyl formamide as the solvent .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a benzothiazole moiety, a naphthalene ring, and a carbamothioyl group. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S2/c1-16-11-12-19(26-28-21-9-5-6-10-24(21)34-26)14-22(16)29-27(33)30-25(31)20-13-17-7-3-4-8-18(17)15-23(20)32-2/h3-15H,1-2H3,(H2,29,30,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIVUTPEWCDRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC5=CC=CC=C5C=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
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N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
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N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
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N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide
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N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxynaphthalene-2-carboxamide

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